4-(Pyrazin-2-yl)benzonitrile
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Overview
Description
4-(Pyrazin-2-yl)benzonitrile is an organic compound that consists of a benzonitrile group linked to a pyrazine ring. This compound is a key building block in organic synthesis and medicinal chemistry, particularly in the development of pharmaceutical agents.
Scientific Research Applications
4-(Pyrazin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials and as an intermediate in the manufacture of dyes and pigments.
Safety and Hazards
Future Directions
Future research on 4-(Pyrazin-2-yl)benzonitrile could focus on its potential applications in medicine and other fields. For example, it has been used in the synthesis of compounds with antitubercular activity . Further studies could explore its potential use in other therapeutic areas. Additionally, its electrocatalytic properties suggest potential applications in energy production .
Mechanism of Action
Target of Action
The primary target of 4-(Pyrazin-2-yl)benzonitrile is the Mycobacterium tuberculosis H37Rv strain . This compound has been shown to have significant efficacy against this strain, suggesting that it may interact with key proteins or enzymes within the bacterium .
Mode of Action
All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions . Further experimental validation is necessary to ascertain the target responsible for the whole cell activity .
Biochemical Pathways
Given its efficacy against mycobacterium tuberculosis, it is likely that it interferes with essential biochemical pathways within the bacterium, leading to its antitubercular activity .
Pharmacokinetics
In silico studies have predicted the adme properties, physicochemical characteristics, and drug-like qualities of the target compounds .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of hybrid compounds that have shown noteworthy activity against Mycobacterium tuberculosis H37Rv strain . These compounds interact with the DprE1 enzyme, which is involved in the action of the compounds .
Cellular Effects
Compounds synthesized using 4-(Pyrazin-2-yl)benzonitrile have shown significant antibacterial and antifungal properties . These compounds have also been evaluated for their potential cytotoxicity to the Vero cell line, revealing minimal cytotoxicity .
Molecular Mechanism
In silico studies suggest that the target enzyme involved in the action of the compounds may be DprE1 . All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)benzonitrile typically involves the reaction of 2-chloropyrazine with 4-cyanophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of 4-(pyrazin-2-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar structure but with additional pyridine rings.
2-(5-(Pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)pyrazine: Contains additional triazole rings.
Uniqueness: 4-(Pyrazin-2-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a pyrazine ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-pyrazin-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPTVBMFZHOJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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